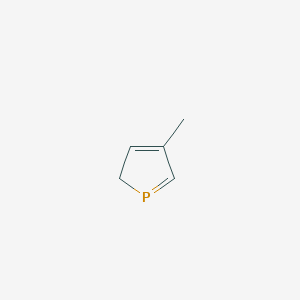
4-Methyl-2H-phosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2H-phosphole is an organic compound that belongs to the class of phospholes, which are phosphorus-containing heterocycles. Phospholes are analogs of pyrroles, where the nitrogen atom is replaced by a phosphorus atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2H-phosphole can be achieved through several methods. One common approach involves the McCormack reaction, which includes the addition of a 1,3-diene to a phosphonous chloride (RPCl2) followed by dehydrohalogenation . Another method involves the reaction of zirconacyclopentadienes with PhPCl2 to produce phenylphospholes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert phosphole oxides back to phospholes.
Substitution: Electrophilic substitution reactions, such as Friedel–Crafts acylations, can occur due to the aromatic nature of the phosphole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Catalysts like aluminum chloride (AlCl3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Phosphole oxides.
Reduction: Regenerated phospholes.
Substitution: Various substituted phosphole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Methyl-2H-phosphole has a wide range of applications in scientific research:
Chemistry: It serves as a ligand for transition metals and as a precursor to more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a component in organic electronics.
Mécanisme D'action
The mechanism of action of 4-Methyl-2H-phosphole involves its interaction with various molecular targets. The phosphorus atom in the phosphole ring can coordinate with transition metals, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The compound’s unique electronic properties also enable it to act as a building block for the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: Nitrogen analog of phosphole.
Bismole: Bismuth analog of phosphole.
Arsole: Arsenic analog of phosphole.
Stibole: Antimony analog of phosphole.
Phosphorine: A six-membered ring analog containing phosphorus.
Uniqueness
4-Methyl-2H-phosphole is unique due to its phosphorus atom, which imparts distinct electronic properties compared to its nitrogen, bismuth, arsenic, and antimony analogs. The presence of the phosphorus atom reduces the aromaticity of the ring, making it more reactive in certain chemical reactions .
Propriétés
Numéro CAS |
156541-10-5 |
|---|---|
Formule moléculaire |
C5H7P |
Poids moléculaire |
98.08 g/mol |
Nom IUPAC |
4-methyl-2H-phosphole |
InChI |
InChI=1S/C5H7P/c1-5-2-3-6-4-5/h2,4H,3H2,1H3 |
Clé InChI |
CALHNUPRAOAIDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCP=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
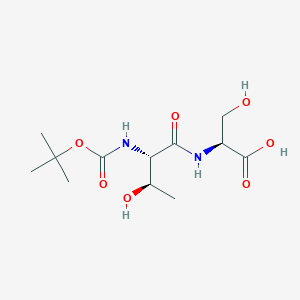


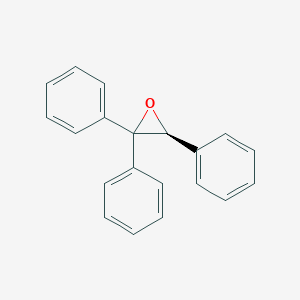
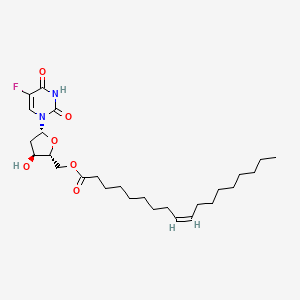
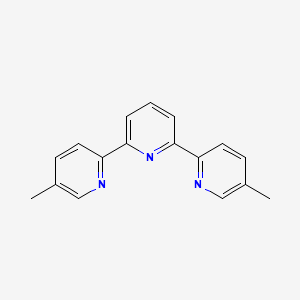
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
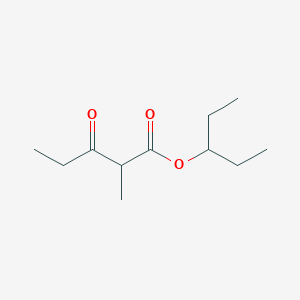
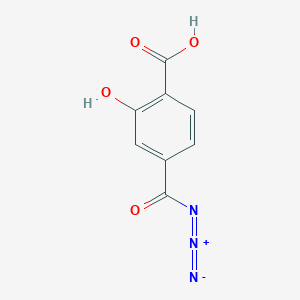
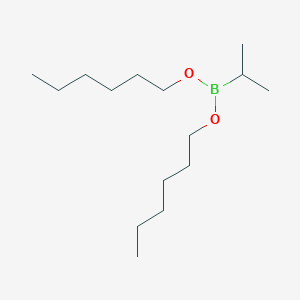
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)

